molecular formula C11H21N B14742987 N-hexylcyclopent-2-en-1-amine CAS No. 6284-16-8

N-hexylcyclopent-2-en-1-amine

Cat. No.: B14742987
CAS No.: 6284-16-8
M. Wt: 167.29 g/mol
InChI Key: KENAKKBMCYRVEM-UHFFFAOYSA-N
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Description

N-hexylcyclopent-2-en-1-amine is an organic compound with the molecular formula C11H21N. It is characterized by a cyclopentene ring substituted with a hexyl group and an amine group. This compound is part of the broader class of amines, which are known for their versatility in organic synthesis and their presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexylcyclopent-2-en-1-amine can be achieved through several methods. One common approach involves the reductive amination of cyclopent-2-en-1-one with hexylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Additionally, the use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-hexylcyclopent-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, saturated amines, amides, and sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-hexylcyclopent-2-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexylcyclopent-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the hexyl group can contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexylcyclopent-2-en-1-amine is unique due to the combination of the cyclopentene ring and the hexyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in biological systems and enhances its utility in various applications compared to its simpler counterparts .

Properties

CAS No.

6284-16-8

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-hexylcyclopent-2-en-1-amine

InChI

InChI=1S/C11H21N/c1-2-3-4-7-10-12-11-8-5-6-9-11/h5,8,11-12H,2-4,6-7,9-10H2,1H3

InChI Key

KENAKKBMCYRVEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCC=C1

Origin of Product

United States

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